3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Other related compounds have been reported to inhibit c-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown to inhibit c-Met kinase , which could potentially lead to the inhibition of cell proliferation and migration .
Biochemical Pathways
Inhibition of c-met kinase by related compounds could potentially affect pathways related to cell growth and migration .
Result of Action
Related compounds have shown antibacterial activities and inhibition of c-Met kinase , which could potentially lead to the inhibition of cell proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylthiosemicarbazide to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(3,4-dimethoxyphenyl)-6-(propylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(3,4-dimethoxyphenyl)-6-(butylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylsulfanyl group, in particular, may confer distinct properties compared to other alkylsulfanyl derivatives.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-4-22-14-8-7-13-16-17-15(19(13)18-14)10-5-6-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPTNKFKMCVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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